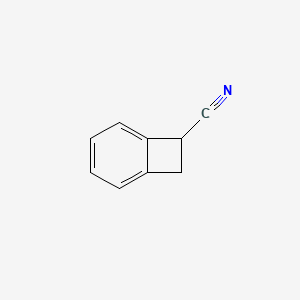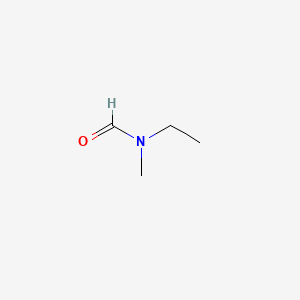
2-Amino-4-methyl-N-phenylthiazol-5-carboxamid
Übersicht
Beschreibung
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Amicarthiazol: hat sich im Bereich der Onkologie als vielversprechend erwiesen. Das 2-Aminothiazol-Gerüst, das Teil von Amicarthiazol ist, ist eine grundlegende Komponente einiger klinisch eingesetzter Antitumormittel wie Dasatinib und Alpelisib . Die Forschung zeigt, dass Derivate von 2-Aminothiazol eine potente und selektive inhibitorische Aktivität gegen eine Vielzahl von menschlichen Krebszelllinien aufweisen, darunter Brust-, Leukämie-, Lungen-, Darm-, ZNS-, Melanom-, Eierstock-, Nieren- und Prostatakrebs . Dies macht Amicarthiazol zu einer wertvollen Verbindung für die Entwicklung neuer Antitumortherapien.
Antimikrobielle und Antimykotische Anwendungen
Thiazolderivate, einschließlich Amicarthiazol, wurden als wirksame antimikrobielle und antimykotische Mittel identifiziert. Sulfathiazol, ein Thiazolderivat, ist beispielsweise für seine antimikrobiellen Eigenschaften bekannt . Amicarthiazol könnte möglicherweise zur Entwicklung neuer Antibiotika und Antimykotika verwendet werden, die der wachsenden Besorgnis über Antibiotikaresistenz entgegenwirken.
Antivirale Eigenschaften
Amicarthiazol-Derivate wurden auch auf ihre antiviralen Eigenschaften untersucht. Studien haben gezeigt, dass bestimmte 2-Aminothiazol-Derivate die virale Aktivität in Zellen hemmen können, was sie zu potenziellen Kandidaten für die Entwicklung antiviraler Medikamente macht .
Neuroprotektive Wirkungen
Der Thiazolring, der in Amicarthiazol vorhanden ist, wurde mit neuroprotektiven Eigenschaften in Verbindung gebracht. Er spielt eine Rolle bei der Synthese von Neurotransmittern wie Acetylcholin, das für das normale Funktionieren des Nervensystems entscheidend ist . Dies eröffnet Möglichkeiten für Amicarthiazol bei der Behandlung neurodegenerativer Erkrankungen oder beim Schutz der neuronalen Gesundheit.
Entzündungshemmende und Analgetische Anwendungen
Amicarthiazol hat potenzielle Anwendungen bei der Reduzierung von Entzündungen und Schmerzen. Thiazolderivate wurden nachweislich entzündungshemmende und analgetische Wirkungen besitzen, die bei der Behandlung chronischer Entzündungen und der Schmerzbehandlung hilfreich sein könnten .
Antioxidative Effekte
Die Forschung hat die antioxidative Aktivität von Aminothiazol-Derivaten gezeigt. Diese Verbindungen, einschließlich Amicarthiazol, können die Radikalbildung hemmen, was auf ihre Verwendung zur Verhinderung oxidativer Stress-bedingter Schäden in biologischen Systemen hindeutet .
Wirkmechanismus
Mode of Action
It is known that thiazole derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives can interact with multiple biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Biochemische Analyse
Biochemical Properties
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of histone deacetylase (HDAC) and the breakpoint cluster region-Abelson (Bcr-Abl) kinase . These interactions are crucial as HDAC inhibitors are known to regulate gene expression by altering chromatin structure, while Bcr-Abl inhibitors are used in the treatment of certain types of leukemia. The dual inhibition of HDAC and Bcr-Abl by 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide on various cell types and cellular processes have been extensively studied. This compound has demonstrated potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of HDAC leads to changes in gene expression patterns, while the inhibition of Bcr-Abl kinase disrupts cell signaling pathways essential for cancer cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of HDAC and Bcr-Abl kinase, leading to enzyme inhibition . This binding interaction is facilitated by the thiazole ring structure, which allows for effective interaction with the enzyme’s active site. The inhibition of HDAC results in increased acetylation of histones, thereby promoting gene expression, while the inhibition of Bcr-Abl kinase prevents the activation of downstream signaling pathways critical for cancer cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide can lead to sustained inhibition of target enzymes and prolonged antiproliferative effects on cancer cells. The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound undergoes metabolic conversion primarily in the liver, where it is processed by cytochrome P450 enzymes. This metabolic pathway results in the formation of active metabolites that contribute to the compound’s overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins. These properties are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide plays a significant role in its activity and function . The compound is predominantly localized in the nucleus, where it interacts with chromatin and exerts its effects on gene expression. Additionally, post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes. Understanding the subcellular distribution of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
2-amino-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-9(16-11(12)13-7)10(15)14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACOMUHPQMDEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21452-14-2 | |
| Record name | Amicarthiazol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21452-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21452-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















